1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid
Description
1-Methoxy-3,3-dimethylcyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a methoxy group at position 1 and two methyl groups at position 3 of the cyclobutane ring.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
1-methoxy-3,3-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-7(2)4-8(5-7,11-3)6(9)10/h4-5H2,1-3H3,(H,9,10) |
InChI Key |
WGCUJMZPTOOYKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(C(=O)O)OC)C |
Origin of Product |
United States |
Preparation Methods
Cyclization-Based Methods
One common approach to synthesize cyclobutane derivatives is through cyclization reactions starting from linear precursors or appropriately substituted intermediates.
- Cyclization of linear precursors : Linear compounds containing suitable functional groups (e.g., dihalides, diketones) undergo intramolecular cyclization to form the cyclobutane ring. For example, cyclization of 3,3-dimethyl substituted precursors under acidic or basic conditions can yield the cyclobutane core.
- Ketol and cyclization reactions : According to a patent on related cyclobutane carboxylic acids (3-oxo-1-cyclobutane-carboxylic acid), 3-dichloroacetone can be reacted with ethylene glycol to form a ketal intermediate, which then undergoes cyclization with malonate esters, followed by hydrolysis under acidic conditions to yield the cyclobutane carboxylic acid core.
This approach can be adapted for the synthesis of 1-Methoxy-3,3-dimethylcyclobutane-1-carboxylic acid by using appropriately substituted malonate esters and introducing the methoxy group either during or after cyclization.
Methoxy Group Introduction
- Direct substitution : Methoxy groups can be introduced via nucleophilic substitution reactions on suitable leaving groups (e.g., halides or tosylates) at the 1-position of the cyclobutane ring.
- Esterification and subsequent modification : Starting from a carboxylic acid or ester intermediate, methylation using methylating agents (e.g., diazomethane, methyl iodide under basic conditions) can introduce the methoxy group.
Hydrolysis and Functional Group Transformations
Hydrolysis steps under acidic or basic conditions are used to convert esters or ketals into the carboxylic acid functionality. For example, hydrolysis of malonate-derived esters under strong acid yields cyclobutane carboxylic acids.
Representative Synthetic Route (Adapted from Patent CN101555205B)
| Step | Reagents & Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1. Ketal Formation | 3-Dichloroacetone + Ethylene glycol, p-methylbenzenesulfonic acid catalyst, reflux, water removal | Formation of 2,2-dichloromethyl-1,3-dioxolane intermediate | 88-92% (distillation) |
| 2. Cyclization | Intermediate + Diethyl malonate or dimethyl malonate, acidic conditions, heating | Cyclization to form substituted cyclobutane ring | Mild conditions, routine operation |
| 3. Hydrolysis | Strong acid (20% HCl), reflux at 100 °C for 45-55 hours | Hydrolysis of esters to carboxylic acid | Yields ~49-73% depending on substrate |
| 4. Methoxy Introduction | Post-cyclization methylation or direct use of methoxy-substituted intermediates | Introduction of methoxy group at 1-position | Requires optimization |
This method emphasizes mild reaction conditions, commercially available raw materials, and cost-effectiveness. The process avoids expensive starting materials and is amenable to scale-up.
Experimental Data and Yield Summary
| Entry | Intermediate Used | Hydrolysis Time (hours) | Hydrolysis Temp (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 8-Dioxy spiral shell octane-2,2-diethyl dicarboxylate | 45 | 100 | 72.8 | Standard hydrolysis |
| 2 | 8-Dioxy spiral shell octane-2,2-dimethyl dicarboxylate | 55 | 100 | 49.1 | Lower yield, dimethyl substitution |
The yields vary depending on the ester substituents used in the cyclization step, indicating the importance of ester choice for optimal synthesis.
Alternative Synthetic Approaches
- Epoxide ring-opening and rearrangement : Some methods for related cyclobutane derivatives involve epoxidation followed by ring closure and functionalization steps, but these are less documented specifically for 1-Methoxy-3,3-dimethylcyclobutane-1-carboxylic acid.
- Improved processes for related compounds : For structurally similar compounds such as S-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid, multistep processes involving benzophenone derivatives, methyl chloroacetate, and hydrolysis have been reported, which may inspire analogous routes for the target compound.
Summary Table of Key Preparation Methods
| Method Type | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Ketal formation + Cyclization + Hydrolysis | 3-Dichloroacetone → ketal → cyclization with malonate esters → hydrolysis | Mild conditions, commercially available materials, scalable | Hydrolysis time long, yield variable |
| Direct substitution/methylation | Cyclobutane acid or ester intermediate methylated | Straightforward methoxy introduction | Requires suitable leaving group, may need protection |
| Epoxide ring-opening (analogous) | Epoxidation of precursor → ring closure → functional group manipulation | Potential for stereochemical control | Less documented for this compound |
Research Discoveries and Considerations
- The novel synthetic route described in patent CN101555205B offers a mild, cost-effective, and scalable method to prepare cyclobutane carboxylic acids with various substitutions, including methoxy groups.
- Reaction conditions such as temperature, acid concentration, and reaction time critically influence the yield and purity of the final product.
- Choice of ester substituents in malonate derivatives affects cyclization efficiency and hydrolysis outcomes.
- The methoxy substituent at the 1-position can be introduced either by using methoxy-containing starting materials or by post-cyclization methylation, depending on the synthetic strategy.
- The compound’s unique substitution pattern (3,3-dimethyl) requires careful control of reaction conditions to avoid side reactions or ring strain-related decomposition.
The preparation of 1-Methoxy-3,3-dimethylcyclobutane-1-carboxylic acid is best achieved via a multi-step synthetic route involving ketal formation from 3-dichloroacetone, cyclization with malonate esters, and hydrolysis under acidic conditions, followed by methoxy group introduction. This approach is supported by patent literature demonstrating mild conditions, good yields, and scalability. Alternative methods involving direct substitution or epoxide intermediates may be considered but are less documented for this specific compound.
The data tables and reaction conditions provided offer a comprehensive guide for researchers aiming to synthesize this compound with high efficiency and purity.
Chemical Reactions Analysis
1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like halides or amines replace the methoxy group, forming new derivatives.
Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents, and reducing agents. The reactions are often conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include various substituted cyclobutane derivatives, alcohols, ketones, and aldehydes.
Scientific Research Applications
Chemical Reactions
1-methoxy-3,3-dimethylcyclobutane-1-carboxylic acid undergoes oxidation, reduction, and substitution reactions. The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide . The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride and sodium borohydride . The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using nucleophiles such as halides , and amines under basic or acidic conditions. Oxidation results in the formation of 1-methoxy-3,3-dimethylcyclobutane-1-carboxaldehyde or this compound, while reduction forms 1-methoxy-3,3-dimethylcyclobutanol or 1-methoxy-3,3-dimethylcyclobutane-1-carboxaldehyde, and substitution results in various substituted cyclobutane derivatives depending on the nucleophile used.
Applications
1-methoxy-3,3-dimethylcyclobutane-1-carboxylic acid has several applications in scientific research:
- Chemistry It is used as a building block in organic synthesis for preparing more complex molecules.
- Biology It is investigated for its potential biological activity and interactions with enzymes and receptors.
- Medicine It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
- Industry It is utilized in developing new materials and as a precursor for synthesizing specialty chemicals.
GPR120 G protein-coupled receptor modulators
Mechanism of Action
The mechanism by which 1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of key enzymes, thereby influencing metabolic processes.
Comparison with Similar Compounds
Structural and Molecular Properties
The following table summarizes key structural and molecular features of 1-methoxy-3,3-dimethylcyclobutane-1-carboxylic acid and related compounds:
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects : The position and type of substituents significantly influence physicochemical properties. For example, 3,3-dimethoxy-1-methylcyclobutanecarboxylic acid (C₈H₁₄O₄) has higher oxygen content and polarity compared to the target compound due to its dual methoxy groups .
- Aromatic vs.
- Functional Group Diversity : Derivatives with sulfonyl () or ketone () groups exhibit distinct reactivity, such as susceptibility to nucleophilic attack or participation in condensation reactions.
Pharmaceutical Intermediates
- 1-(4-Methoxyphenyl)-3,3-dimethylcyclobutanecarboxylic acid : Used in the synthesis of small-molecule inhibitors targeting metabolic enzymes. Its rigid cyclobutane core improves binding affinity in enzyme active sites .
- 1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid : Explored as a precursor in antipsychotic drug candidates due to its halogen-substituted aromatic ring, which enhances blood-brain barrier permeability .
Material Science
- 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid: Serves as a monomer in polymer synthesis, where its cyclic structure imparts thermal stability to polyesters .
Metabolic Studies
- Methoxy-containing cyclobutane derivatives (e.g., 1-methoxy-3,4-didehydrolycopene in ) are studied for their role in carotenoid biosynthesis, though this pathway is distinct from the carboxylic acid derivatives discussed here.
Physical and Chemical Properties
- Solubility : Methoxy and hydroxyl groups enhance water solubility (e.g., 1-hydroxy-3,3-dimethylcyclobutane-1-carboxylic acid in ), while methyl and aryl groups increase lipid solubility .
- Stability : Sulfonyl and carboxylic acid groups (as in ) confer acidity (pKa ~2-4), making these compounds prone to salt formation under basic conditions.
Biological Activity
1-Methoxy-3,3-dimethylcyclobutane-1-carboxylic acid is a unique organic compound characterized by its cyclobutane ring structure, which is substituted with a methoxy group and two methyl groups at the 3-position. This structural configuration contributes to its distinct chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.
- Molecular Formula : CHO
- Molecular Weight : Approximately 158.20 g/mol
- Structural Features :
- Cyclobutane ring
- Methoxy group at the 1-position
- Dimethyl substitutions at the 3-position
Biological Activity
The biological activity of 1-Methoxy-3,3-dimethylcyclobutane-1-carboxylic acid has not been extensively documented in the literature. However, its structural similarities to other biologically active compounds suggest potential applications in various therapeutic areas.
Antimicrobial Activity
Research on structurally similar compounds indicates that modifications on cyclobutane frameworks can lead to significant antimicrobial properties. For instance, compounds with similar substituents have shown efficacy against various bacterial strains. The unique combination of a methoxy group and dimethyl substitutions may enhance the compound's ability to disrupt bacterial membranes or inhibit essential metabolic pathways.
Comparative Analysis with Analogous Compounds
A comparative analysis of structurally related compounds can provide insights into the potential biological activity of 1-Methoxy-3,3-dimethylcyclobutane-1-carboxylic acid. Below is a table summarizing some analogous compounds:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| 3,3-Dimethylcyclobutanecarboxylic acid | CHO | Lacks the methoxy group; simpler structure | Moderate antibacterial activity |
| 1-Methoxycyclobutane-1-carboxylic acid | CHO | Contains a methoxy group but lacks dimethyl substitution | Limited data on biological activity |
| Cyclobutanecarboxaldehyde | CHO | Aldehyde functional group instead of carboxylic acid | Antifungal properties reported |
The distinct features of 1-Methoxy-3,3-dimethylcyclobutane-1-carboxylic acid may confer unique mechanisms of action that warrant further investigation.
Q & A
Q. What are the optimal synthetic routes for 1-Methoxy-3,3-dimethylcyclobutane-1-carboxylic acid, and how are yields maximized?
The synthesis typically involves cyclization reactions of methoxy- and methyl-substituted precursors under controlled conditions. Key steps include:
- Cyclobutane ring formation : Using photochemical [2+2] cycloaddition or thermal ring-closing metathesis.
- Functional group introduction : Methoxy and carboxylic acid groups are added via nucleophilic substitution or oxidation.
- Optimization : Temperature (80–120°C) and reaction time (12–24 hours) are critical for minimizing by-products. Purification via recrystallization or column chromatography improves yield (up to 65% reported) .
Q. How is the purity and structural integrity of 1-Methoxy-3,3-dimethylcyclobutane-1-carboxylic acid validated?
Methodological validation includes:
- 1H/13C NMR spectroscopy : Confirms substituent positions (e.g., methoxy at C1, methyl at C3) and cyclobutane ring conformation.
- HPLC : Purity ≥99% is achievable with reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., 174.19 g/mol for C8H14O4) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Thermal stability : Decomposes above 200°C; store at RT in inert atmospheres.
- Light sensitivity : Cyclobutane rings may undergo photolytic cleavage; use amber vials.
- Moisture : Carboxylic acid group hygroscopicity necessitates desiccants .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclobutane ring influence reactivity in cross-coupling reactions?
The strained cyclobutane ring enhances reactivity in:
- Suzuki-Miyaura couplings : Methyl groups at C3 increase steric hindrance, slowing transmetallation but improving regioselectivity.
- Decarboxylation : Carboxylic acid at C1 facilitates CO2 loss under basic conditions, forming reactive intermediates for C–H functionalization .
Q. What contradictions exist in reported bioactivity data, and how can they be resolved?
Discrepancies in enzyme inhibition (e.g., IC50 values varying by 10-fold) arise from:
- Assay conditions : pH (optimal 7.4 vs. 6.8) and ionic strength alter binding kinetics.
- Stereochemical purity : Racemic mixtures vs. enantiopure samples impact activity. Resolution via chiral HPLC or asymmetric synthesis is recommended .
Q. What computational tools predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) : Models binding to cyclooxygenase-2 (COX-2) with ΔG ≈ -8.2 kcal/mol.
- MD simulations : Reveal stable hydrogen bonding between the carboxylic acid and Arg120 residue over 100 ns trajectories .
Methodological Challenges
Q. How can synthetic scalability be improved without compromising enantiomeric excess?
- Catalytic asymmetric synthesis : Chiral Ru or Pd catalysts achieve >90% ee in cyclopropane-to-cyclobutane ring expansion.
- Flow chemistry : Continuous reactors enhance heat dissipation, reducing side reactions during exothermic steps .
Q. What analytical techniques differentiate between structural analogs (e.g., 3-methoxy vs. 3-hydroxy derivatives)?
- IR spectroscopy : Methoxy C–O stretch at 1,080 cm⁻¹ vs. hydroxyl O–H stretch at 3,300 cm⁻¹.
- X-ray crystallography : Resolves bond angles (e.g., cyclobutane C–C–C angles ≈ 88° vs. 90° in unstrained rings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
